molecular formula C16H25NO B185186 2-Methyl-N-octylbenzamide CAS No. 58278-19-6

2-Methyl-N-octylbenzamide

Cat. No. B185186
CAS RN: 58278-19-6
M. Wt: 247.38 g/mol
InChI Key: OWDDBMRGRZWRBQ-UHFFFAOYSA-N
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Description

2-Methyl-N-octylbenzamide, also known as Picaridin, is a synthetic compound that is widely used as a repellent against insects. It was first developed in the 1980s by the German company, Bayer, and has since gained popularity as an alternative to the more traditional insect repellent, DEET. Picaridin is known for its effectiveness against a wide range of insects, including mosquitoes, ticks, and flies.

Scientific Research Applications

2-Methyl-N-octylbenzamide has been extensively studied for its insect-repelling properties. It has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies. This compound has also been studied for its potential use in the control of insect-borne diseases, such as malaria and dengue fever. In addition, this compound has been studied for its potential use in the control of agricultural pests.

Mechanism of Action

The mechanism of action of 2-Methyl-N-octylbenzamide is not fully understood. However, it is believed that this compound works by interfering with the insect's ability to locate its host. It may also interfere with the insect's ability to detect carbon dioxide, which is a key component in the host-seeking behavior of many insects.
Biochemical and Physiological Effects:
This compound is considered to be a safe and effective insect repellent. It has been extensively studied for its toxicity and has been found to have a low toxicity profile. This compound is not known to cause any significant biochemical or physiological effects in humans or animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-N-octylbenzamide in lab experiments is its effectiveness as an insect repellent. This makes it an ideal choice for experiments that involve insects, such as mosquito-borne disease studies. However, one limitation of using this compound in lab experiments is that it may interfere with the behavior of the insects being studied. This could potentially affect the outcome of the experiment.

Future Directions

There are several future directions for the study of 2-Methyl-N-octylbenzamide. One area of research is the development of new formulations of this compound that are more effective and longer-lasting. Another area of research is the study of this compound's potential use in the control of agricultural pests. Finally, there is a need for further research into the mechanism of action of this compound, in order to better understand how it works and how it can be optimized for use in various applications.
Conclusion:
In conclusion, this compound is a synthetic compound that is widely used as an insect repellent. It is highly effective against a wide range of insects and has been extensively studied for its potential use in the control of insect-borne diseases. This compound is considered to be a safe and effective insect repellent, with a low toxicity profile. There are several future directions for the study of this compound, including the development of new formulations and the study of its potential use in the control of agricultural pests.

Synthesis Methods

2-Methyl-N-octylbenzamide is synthesized by reacting 2-methylbenzoyl chloride with 1-octanol in the presence of a base, such as sodium hydroxide. The reaction produces this compound, which is then purified through a series of distillations and recrystallizations. The final product is a white crystalline powder that is soluble in water and organic solvents.

properties

CAS RN

58278-19-6

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-methyl-N-octylbenzamide

InChI

InChI=1S/C16H25NO/c1-3-4-5-6-7-10-13-17-16(18)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,17,18)

InChI Key

OWDDBMRGRZWRBQ-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C1=CC=CC=C1C

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=CC=C1C

Other CAS RN

58278-19-6

Origin of Product

United States

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